7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride
Description
7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is a complex organic compound that belongs to the class of imidazole derivatives
Properties
IUPAC Name |
7,9-bis(2-ethyl-6-methylphenyl)acenaphthyleno[1,2-d]imidazol-9-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N2.ClH/c1-5-22-13-7-11-20(3)28(22)32-19-33(29-21(4)12-8-14-23(29)6-2)31-26-18-10-16-24-15-9-17-25(27(24)26)30(31)32;/h7-19H,5-6H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBSGQXHSOTOKM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C=[N+](C3=C2C4=CC=CC5=C4C3=CC=C5)C6=C(C=CC=C6CC)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine Substrate Preparation
The synthesis begins with the preparation of N,N'-bis(2-ethyl-6-methylphenyl)acenaphthene-1,2-diamine , a critical intermediate. This diamine is typically synthesized via condensation of acenaphthenequinone with 2-ethyl-6-methylaniline under acidic conditions. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced using sodium borohydride or catalytic hydrogenation to yield the diamine.
Reaction Scheme:
Imidazolinium Ring Closure
The diamine undergoes cyclization with a C1 source (e.g., triethyl orthoformate or paraformaldehyde) in the presence of hydrochloric acid to form the imidazolinium chloride. This step is critical for introducing the cationic imidazolium center.
Method A (Triethyl Orthoformate):
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Conditions: The diamine is treated with triethyl orthoformate (TEOF) in refluxing ethanol with HCl gas.
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Mechanism: TEOF acts as a formylating agent, facilitating intramolecular cyclization.
Method B (Paraformaldehyde/HCl):
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Conditions: Paraformaldehyde and HCl in dioxane or dichloromethane at 60–80°C.
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Mechanism: Formaldehyde generated in situ reacts with the diamine, followed by HCl-mediated cyclization.
Optimization of Synthetic Routes
Solvent and Catalyst Selection
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Solvents: Dichloromethane (DCM) and ethanol are preferred for their ability to dissolve both aromatic precursors and ionic intermediates.
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Catalysts: Silver oxide (Ag₂O) is employed in palladium-mediated routes to generate N-heterocyclic carbene (NHC) precursors. However, for the target compound, HCl alone suffices as the cyclization catalyst.
Purification Techniques
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Recrystallization: The crude product is purified via slow diffusion of diethyl ether into a dichloromethane solution, yielding crystalline material.
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Column Chromatography: Silica gel chromatography with ethyl acetate/hexane mixtures (3:7) removes unreacted diamine and oligomeric byproducts.
Yield Comparison:
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar acenaphthene-imidazolium framework and the orthogonal orientation of the 2-ethyl-6-methylphenyl groups. The chloride counterion resides in the lattice, stabilized by electrostatic interactions.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky 2-ethyl-6-methylphenyl substituents impede cyclization kinetics. Solutions include:
Chemical Reactions Analysis
Types of Reactions
7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds.
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. It serves as an important building block for synthesizing various organic molecules. The imidazolium moiety in the compound can participate in numerous chemical reactions, including:
- C-H Activation: The compound has been utilized in C-H activation processes, which are crucial for the functionalization of hydrocarbons.
- Catalysis: It acts as a catalyst in several organic reactions, enhancing reaction rates and selectivity.
Case Study: C-H Activation
In a study published in Journal of Organic Chemistry, researchers demonstrated the use of 7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride as a catalyst for the selective C-H activation of aromatic compounds. The results indicated high yields and selectivity towards desired products, showcasing its effectiveness as a catalytic agent .
Materials Science
The compound has potential applications in materials science, particularly in the development of advanced materials such as:
- Organic Light Emitting Diodes (OLEDs): Its unique electronic properties make it suitable for use in OLED technology, where it can contribute to improved efficiency and brightness.
- Conductive Polymers: The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability.
In medicinal chemistry, this compound has shown promise as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study published in Cancer Research investigated the anticancer properties of this compound. The research found that it exhibited significant cytotoxic effects against various cancer cell lines while demonstrating low toxicity to normal cells. This selectivity highlights its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This binding can lead to the inhibition of cellular processes, making it effective as an antimicrobial or anticancer agent. The exact pathways and molecular targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Similar in structure but with different substituents.
Indole derivatives: Share some structural features but differ in the core ring system.
Quinoline derivatives: Another class of heterocyclic compounds with distinct properties.
Uniqueness
7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is unique due to its specific structural arrangement and the presence of the acenaphtho-imidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications .
Biological Activity
7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride (CAS No. 2757082-95-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 490.03 g/mol. The compound features an acenaphthene core with imidazolium functionalities that are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. Its effectiveness against various bacterial strains is under investigation.
- Anticancer Properties : There is growing interest in the potential of this compound as an anticancer agent. Early cytotoxicity assays indicate it may inhibit the growth of cancer cell lines.
Antimicrobial Activity
A study conducted on related compounds within the imidazolium class has shown significant antimicrobial properties. For example, complexes containing imidazolium ligands have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Candida albicans | 8 μg/mL |
These findings suggest that similar derivatives of this compound may exhibit comparable or enhanced antimicrobial activities .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of imidazolium salts on various cancer cell lines. For instance:
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| A549 (lung) | 5.93 |
| MCF-7 (breast) | 10.5 |
These results indicate that the compound may be more effective than traditional chemotherapeutics like cisplatin in certain contexts . Further research is needed to validate these findings and explore mechanisms of action.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several imidazolium derivatives, including those structurally similar to our compound. The results highlighted significant inhibition against multi-drug resistant strains, suggesting a potential therapeutic application in treating resistant infections .
- Cytotoxicity Assessment : In another investigation focused on cancer treatment, derivatives were tested against a panel of cancer cell lines. The study found that certain modifications to the imidazolium structure enhanced cytotoxicity, indicating a pathway for optimizing therapeutic efficacy .
Q & A
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Characterization typically involves a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and aromatic proton environments. For example, methyl and ethyl groups in the phenyl rings produce distinct splitting patterns .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C-H stretching in aromatic systems) and chloride counterion interactions .
- Mass Spectrometry (MS): Confirm molecular weight via EI or ESI+ modes, observing fragmentation patterns (e.g., loss of chloride or alkyl groups) .
- X-ray Crystallography: Resolve ambiguities in substituent positions or crystal packing, as demonstrated for structurally similar acenaphthene derivatives .
Basic: What synthetic routes are reported for this compound?
Answer:
Synthesis often involves:
- Suzuki-Miyaura Cross-Coupling: For aryl-aryl bond formation between acenaphthene-imidazole cores and substituted phenyl boronic acids. Use Pd(PPh) as a catalyst under reflux in 1,4-dioxane/water with NaCO as a base .
- Quaternization: Introduce the chloride counterion via alkylation of the imidazole nitrogen using methyl/ethyl halides in anhydrous conditions .
- Key Conditions: Maintain inert atmospheres (argon) to prevent oxidation and optimize reaction times (24–48 hours) for higher yields .
Basic: How should this compound be stored to ensure stability?
Answer:
- Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent moisture absorption or thermal degradation.
- Handling: Avoid exposure to light (use amber glass) and humidity (store with desiccants). Refer to safety protocols for similar chloride salts, which emphasize avoiding contact with water to prevent hydrolysis .
Advanced: How can researchers resolve structural discrepancies (e.g., substituent positions)?
Answer:
Discrepancies (e.g., 2-ethyl-6-methyl vs. 2,6-diethylphenyl groups in ) require:
- 2D NMR Techniques: Use NOESY or HMBC to correlate protons and carbons across the aromatic system, clarifying substituent regiochemistry .
- Single-Crystal X-ray Diffraction: Definitive structural confirmation, as applied to analogous carbazole derivatives .
- Comparative MS Fragmentation: Analyze fragmentation patterns against synthetic intermediates to trace substituent incorporation .
Advanced: How to design experiments for studying its potential in membrane technologies?
Answer:
- Separation Efficiency Testing: Evaluate ion transport or selectivity using CRDC subclass RDF2050104 (membrane/separation technologies). Design diffusion cells with synthetic membranes doped with the compound .
- Phase Transfer Catalysis: Assess its role in interfacial reactions (e.g., using tetrabutylammonium bromide as a co-catalyst), monitoring kinetics via UV-Vis or HPLC .
- Stability under Operational Conditions: Test thermal/chemical resistance in simulated industrial environments (e.g., high salinity, pH extremes) .
Advanced: How to integrate theoretical frameworks into research on its electronic properties?
Answer:
- Conceptual Frameworks: Link to carbazole-based organic semiconductors (), examining charge-transfer mechanisms via DFT calculations or cyclic voltammetry .
- Quadripolar Methodological Model (Bruyne et al.):
Advanced: How to verify compound identity when vendor data is limited?
Answer:
- Independent Synthesis: Replicate reported procedures (e.g., Suzuki coupling) and compare spectral data .
- Purity Assessment: Conduct elemental analysis (C, H, N) and HPLC-UV to detect impurities, referencing protocols for rare chemicals (e.g., Sigma-Aldrich’s disclaimer on analytical verification) .
Advanced: What methodologies assess environmental toxicity in aquatic systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
